Cas no 2228904-40-1 (3-(2-bromo-4-methylphenoxy)-3-methylazetidine)

3-(2-Bromo-4-methylphenoxy)-3-methylazetidine is a specialized azetidine derivative featuring a bromo-methylphenoxy substituent, which enhances its utility as a versatile intermediate in organic synthesis. The presence of the azetidine ring offers conformational rigidity, while the bromine atom provides a reactive site for further functionalization, such as cross-coupling reactions. The methylphenoxy group contributes to steric and electronic modulation, making this compound valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. Its well-defined structure ensures consistent reactivity, facilitating precise synthetic applications. This compound is particularly useful in medicinal chemistry for scaffold diversification and in material science for designing tailored molecular architectures.
3-(2-bromo-4-methylphenoxy)-3-methylazetidine structure
2228904-40-1 structure
Product name:3-(2-bromo-4-methylphenoxy)-3-methylazetidine
CAS No:2228904-40-1
MF:C11H14BrNO
Molecular Weight:256.138962268829
CID:5997857
PubChem ID:165798261

3-(2-bromo-4-methylphenoxy)-3-methylazetidine 化学的及び物理的性質

名前と識別子

    • 3-(2-bromo-4-methylphenoxy)-3-methylazetidine
    • 2228904-40-1
    • EN300-1905237
    • インチ: 1S/C11H14BrNO/c1-8-3-4-10(9(12)5-8)14-11(2)6-13-7-11/h3-5,13H,6-7H2,1-2H3
    • InChIKey: WAZMJXMNHCSSAQ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C=CC=1OC1(C)CNC1

計算された属性

  • 精确分子量: 255.02588g/mol
  • 同位素质量: 255.02588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 206
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 21.3Ų

3-(2-bromo-4-methylphenoxy)-3-methylazetidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1905237-5.0g
3-(2-bromo-4-methylphenoxy)-3-methylazetidine
2228904-40-1
5g
$3396.0 2023-06-01
Enamine
EN300-1905237-0.1g
3-(2-bromo-4-methylphenoxy)-3-methylazetidine
2228904-40-1
0.1g
$1031.0 2023-09-18
Enamine
EN300-1905237-0.5g
3-(2-bromo-4-methylphenoxy)-3-methylazetidine
2228904-40-1
0.5g
$1124.0 2023-09-18
Enamine
EN300-1905237-1.0g
3-(2-bromo-4-methylphenoxy)-3-methylazetidine
2228904-40-1
1g
$1172.0 2023-06-01
Enamine
EN300-1905237-10.0g
3-(2-bromo-4-methylphenoxy)-3-methylazetidine
2228904-40-1
10g
$5037.0 2023-06-01
Enamine
EN300-1905237-10g
3-(2-bromo-4-methylphenoxy)-3-methylazetidine
2228904-40-1
10g
$5037.0 2023-09-18
Enamine
EN300-1905237-0.25g
3-(2-bromo-4-methylphenoxy)-3-methylazetidine
2228904-40-1
0.25g
$1078.0 2023-09-18
Enamine
EN300-1905237-2.5g
3-(2-bromo-4-methylphenoxy)-3-methylazetidine
2228904-40-1
2.5g
$2295.0 2023-09-18
Enamine
EN300-1905237-5g
3-(2-bromo-4-methylphenoxy)-3-methylazetidine
2228904-40-1
5g
$3396.0 2023-09-18
Enamine
EN300-1905237-0.05g
3-(2-bromo-4-methylphenoxy)-3-methylazetidine
2228904-40-1
0.05g
$983.0 2023-09-18

3-(2-bromo-4-methylphenoxy)-3-methylazetidine 関連文献

3-(2-bromo-4-methylphenoxy)-3-methylazetidineに関する追加情報

3-(2-Bromo-4-Methylphenoxy)-3-Methylazetidine: A Comprehensive Overview

3-(2-Bromo-4-Methylphenoxy)-3-Methylazetidine, also known by its CAS number 2228904-40-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. Recent studies have highlighted its role in various chemical reactions and its ability to serve as a versatile building block in synthetic chemistry.

The molecular structure of 3-(2-Bromo-4-Methylphenoxy)-3-Methylazetidine consists of a phenoxy group attached to an azetidine ring, with bromine and methyl substituents strategically positioned to influence its reactivity and stability. The azetidine ring, a four-membered cyclic amine, contributes to the compound's rigidity and electronic properties, making it an attractive candidate for exploring stereochemical effects in chemical reactions.

Recent research has focused on the synthesis and characterization of this compound, particularly its preparation via nucleophilic aromatic substitution and its use as an intermediate in the construction of bioactive molecules. Studies have demonstrated that the bromine substituent on the phenoxy group can act as a leaving group, enabling various substitution reactions that are valuable in organic synthesis.

In terms of applications, 3-(2-Bromo-4-Methylphenoxy)-3-Methylazetidine has shown promise in the development of pharmaceutical agents. Its ability to form stable bonds with other functional groups makes it a useful precursor for creating complex molecular architectures with potential therapeutic benefits. Additionally, its role in polymer chemistry has been explored, with researchers investigating its potential as a monomer for synthesizing novel polymeric materials with tailored properties.

The compound's stability under various reaction conditions has been extensively studied, revealing its suitability for use in both acidic and basic environments. Its resistance to hydrolysis and oxidation makes it a robust choice for industrial applications where durability is essential.

From an environmental standpoint, the biodegradation of 3-(2-Bromo-4-Methylphenoxy)-3-Methylazetidine has been a topic of interest. Research indicates that under specific microbial conditions, the compound can undergo biotransformation, reducing its environmental footprint over time.

In conclusion, 3-(2-Bromo-4-Methylphenoxy)-3-Methylazetidine, CAS number 2228904-40-1, stands out as a multifaceted compound with diverse applications across multiple disciplines. Its structural versatility, reactivity, and stability make it an invaluable tool in modern chemical research and development.

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